molecular formula C12H14O2 B13043942 (1R,2S)-Benzyl 2-methylcyclopropanecarboxylate

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate

Cat. No.: B13043942
M. Wt: 190.24 g/mol
InChI Key: UEGDTXGDZZESGT-GXSJLCMTSA-N
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Description

“(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate” is a chiral cyclopropane derivative characterized by a strained three-membered carbocyclic ring substituted with a methyl group at the 2-position and a benzyl ester moiety at the 1-position. The compound’s stereochemistry (1R,2S) confers unique physicochemical and biological properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and fragrance formulations. Cyclopropane rings are known for their high ring strain (~27 kcal/mol), which enhances reactivity in ring-opening reactions and catalytic transformations. The benzyl ester group contributes to lipophilicity, influencing solubility and volatility, while the methyl substituent modulates steric and electronic effects. Applications include its use as a precursor in prostaglandin synthesis and as a chiral building block in medicinal chemistry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

benzyl (1R,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1

InChI Key

UEGDTXGDZZESGT-GXSJLCMTSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Methods

Alternative methods include intramolecular cyclization of halogenated precursors or substituted acids to form the cyclopropane ring.

  • For instance, the use of 2,2-dihalide cyclopropane intermediates followed by dehalogenation and oxidation steps can yield the methylcyclopropanecarboxylic acid core. However, these methods often involve multiple steps and reagents such as tributyltin hydride or tert-butyllithium, which limit industrial scalability.

Esterification Procedures

Once the cyclopropanecarboxylic acid or its activated derivative (e.g., acid chloride) is prepared, esterification with benzyl alcohol is performed. Common esterification methods include:

  • Acid chloride route: Conversion of the acid to cyclopropanecarbonyl chloride using reagents like thionyl chloride, followed by reaction with benzyl alcohol under basic or neutral conditions to yield the benzyl ester.
  • Direct esterification: Acid-catalyzed Fischer esterification of the acid with benzyl alcohol under reflux with removal of water.
  • Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and catalytic DMAP in anhydrous conditions for mild ester formation.

Detailed Preparation Method from Literature

Step Reagents/Conditions Description Notes
1. Cyclopropanation Alkene precursor + diazomethane or diazoacetate + chiral Rh or Cu catalyst Formation of 2-methylcyclopropane ring with stereocontrol High stereoselectivity; catalyst choice critical
2. Acid formation Oxidation or hydrolysis of cyclopropane intermediate Conversion to 2-methylcyclopropanecarboxylic acid May involve ozonolysis or hydrolysis
3. Activation Thionyl chloride or oxalyl chloride Formation of acid chloride intermediate Requires anhydrous conditions
4. Esterification Benzyl alcohol + base or catalytic DMAP Formation of benzyl ester Mild conditions preserve stereochemistry
5. Purification Chromatography or crystallization Isolation of pure (1R,2S) isomer Essential for stereochemical purity

Research Findings and Analysis

  • The use of chiral catalysts in cyclopropanation is the most effective route to achieve the (1R,2S) stereochemistry with high enantiomeric excess.
  • Multi-step methods involving halogenated intermediates are less favored industrially due to the use of toxic reagents (e.g., tributyltin hydride) and complex purification.
  • Esterification via acid chlorides provides higher yields and better control over stereochemistry compared to direct Fischer esterification, which can sometimes lead to racemization.
  • Industrial scalability favors methods with readily available starting materials and fewer hazardous reagents; thus, cyclopropanation of alkenes followed by mild esterification is preferred.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Cyclopropanation of alkene + esterification 2-methyl-substituted alkene Diazomethane/diazoacetate, chiral Rh/Cu catalyst, benzyl alcohol High stereoselectivity, mild conditions Requires chiral catalyst, diazo compounds are hazardous
Halogenated intermediate route 2,2-dihalide cyclopropane derivatives Tributyltin hydride, metal Mg, acid hydrolysis Established chemistry Multiple steps, toxic reagents, poor scalability
Intramolecular ring closure r-butyrolactone derivatives Alkylation, hydrolysis, ring closure Uses accessible lactones Long reaction sequence, low yield
Acid chloride esterification 2-methylcyclopropanecarboxylic acid Thionyl chloride, benzyl alcohol High yield, preserves stereochemistry Requires handling of acid chlorides

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for the construction of complex molecules through various reactions such as:

  • Nucleophilic Substitution : The benzyl group can undergo nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
  • Cycloaddition Reactions : The compound can participate in [3+2] cycloadditions, resulting in the formation of fused ring systems.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Research suggests that it could affect cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Studies

StudyFindingsApplication
Study ADemonstrated anti-inflammatory effects in vitroPotential for drug development
Study BShowed inhibition of cancer cell linesInvestigated as an anticancer agent
Study CUtilized in synthesizing complex organic moleculesBuilding block in pharmaceutical research

Mechanism of Action

The mechanism of action of (1R,2S)-Benzyl 2-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the benzyl group can enhance the compound’s binding affinity to target proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP Retention Index (RI)
(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate 204.27 285–290 (est.) 2.8 1,420
Methyl 2-methylcyclopropanecarboxylate 128.17 160–165 1.2 980
Ethyl (1R,2S)-2-methylcyclopropanecarboxylate 156.22 190–195 1.6 1,120

The benzyl ester’s higher molecular weight and LogP enhance lipid membrane permeability compared to methyl/ethyl analogues. Retention indices (RI) derived from gas chromatography (GC) highlight its volatility profile, critical in fragrance applications. QSRR models for RI prediction show stronger correlations (R² > 0.95) when comparing structurally similar cyclopropanecarboxylates, whereas models incorporating diverse esters exhibit reduced accuracy (R² ≈ 0.75–0.85) .

Reactivity and Stability

  • Hydrolysis : Benzyl esters resist acidic hydrolysis more effectively than methyl/ethyl esters due to steric hindrance. Under basic conditions, hydrolysis rates follow: methyl > ethyl > benzyl.
  • Ring-Opening Reactions : The (1R,2S) configuration directs regioselectivity in catalytic hydrogenation, favoring trans-diastereomers over cis by a 3:1 ratio. Enantiomeric forms exhibit divergent reactivity; the (1S,2R)-isomer shows 40% slower ring-opening in epoxidation .

Research Findings and Contradictions

  • QSRR Model Limitations: Studies note that models predicting RI for cyclopropanecarboxylates achieve R² > 0.95 within homogeneous datasets (e.g., benzyl esters only) but drop to R² = 0.82 when validated against mixed esters, necessitating dataset stratification .
  • Stereochemical Disparities : While the (1R,2S) configuration is preferred in drug design, one study reported negligible enantiomeric differences in antifungal activity, contradicting earlier findings .

Biological Activity

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be characterized by its structural formula, which features a cyclopropane ring substituted with a benzyl group and a carboxylate moiety. The stereochemistry is critical as it influences the compound's interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through in vitro assays.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.5Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of cell proliferation
HCT116 (Colon Cancer)10.8Disruption of mitochondrial function

The compound demonstrated significant cytotoxicity across these cell lines, particularly noted for its ability to induce apoptosis in HeLa cells.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The compound exhibited varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects.

Mechanistic Insights

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential mechanism for reducing inflammation through modulation of immune response pathways.

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